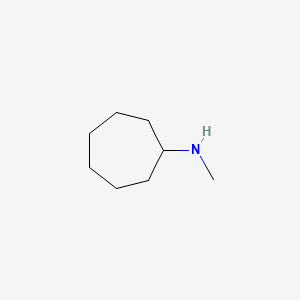

N-cycloheptyl-N-methylamine

Description

The exact mass of the compound N-cycloheptyl-N-methylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-cycloheptyl-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cycloheptyl-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylcycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-9-8-6-4-2-3-5-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXSDHDEISIWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298521 | |

| Record name | N-cycloheptyl-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42870-65-5 | |

| Record name | N-Methylcycloheptanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42870-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 123851 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042870655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42870-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-cycloheptyl-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylcycloheptanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-cycloheptyl-N-methylamine molecular weight and formula

An In-Depth Technical Guide to N-cycloheptyl-N-methylamine for Research and Development Professionals

Abstract

N-cycloheptyl-N-methylamine is a secondary aliphatic amine featuring a seven-membered cycloalkyl ring and an N-methyl substituent. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications, particularly within the domain of drug discovery and development. As a lipophilic secondary amine, it serves as a valuable building block and structural motif in medicinal chemistry, where such scaffolds are integral to modulating the physicochemical and pharmacokinetic properties of therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking detailed information on this compound.

Molecular Profile and Physicochemical Properties

N-cycloheptyl-N-methylamine, with the CAS Registry Number 42870-65-5, is structurally defined by a methyl group and a cycloheptyl group attached to a nitrogen atom.[1] Its fundamental properties are crucial for its application in chemical synthesis and material science.

The molecular formula of N-cycloheptyl-N-methylamine is C₈H₁₇N.[1][2] This composition gives it a molecular weight of approximately 127.23 g/mol .[1][2] The IUPAC name for this compound is N-methylcycloheptanamine.[1]

Table 1: Key Chemical and Physical Properties of N-cycloheptyl-N-methylamine

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | PubChem[1], ChemSynthesis[2] |

| Molecular Weight | 127.23 g/mol | PubChem[1], ChemSynthesis[2] |

| Monoisotopic Mass | 127.1361 Da | PubChem[1] |

| IUPAC Name | N-methylcycloheptanamine | PubChem[1] |

| CAS Number | 42870-65-5 | PubChem[1] |

| SMILES | CNC1CCCCCC1 | PubChem[1] |

| InChIKey | LRXSDHDEISIWQB-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Synthesis and Purification

The synthesis of N-substituted cycloalkylamines is a cornerstone of organic and medicinal chemistry. For N-cycloheptyl-N-methylamine, one of the most efficient and widely applicable methods is reductive amination . This process involves the reaction of a carbonyl compound, in this case, cycloheptanone, with a primary amine (methylamine) to form an intermediate imine, which is subsequently reduced to the target secondary amine. This method is favored for its high yields and operational simplicity.[3]

Representative Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of N-cycloheptyl-N-methylamine.

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptanone (1.0 eq) in a suitable solvent such as methanol. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Add a solution of methylamine (1.1 eq, typically as a solution in methanol or THF) dropwise to the cooled cycloheptanone solution. The reaction is often facilitated by a mild acid catalyst to promote imine formation.

-

Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the N-methylcycloheptanimine intermediate.

-

Reduction: Cool the mixture again to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. The choice of a mild reducing agent like NaBH₄ is critical as it selectively reduces the imine C=N bond without affecting the carbonyl group if any unreacted starting material remains.

-

Quenching and Extraction: After the reduction is complete (monitored by TLC or GC-MS), quench the reaction by slowly adding water. Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure N-cycloheptyl-N-methylamine.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for N-cycloheptyl-N-methylamine.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra for N-cycloheptyl-N-methylamine are not widely published, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds like N-methylcyclohexylamine.[4]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a sharp singlet for the N-methyl (N-CH₃) protons, typically in the range of 2.2-2.6 ppm.[4] The proton on the carbon attached to the nitrogen (N-CH) would appear as a multiplet further downfield. The remaining 12 protons on the cycloheptyl ring would likely appear as a series of complex, overlapping multiplets in the upfield region (typically 1.0-2.0 ppm).

-

¹³C NMR Spectroscopy : The carbon atom of the N-methyl group will produce a distinct signal. The carbon of the cycloheptyl ring bonded to the nitrogen will be deshielded and appear at a chemical shift approximately 20 ppm further downfield than the other ring carbons.[4] Due to the symmetry of the cycloheptyl ring, four distinct signals are expected for the ring carbons in a standard broadband-decoupled spectrum.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at an m/z corresponding to the compound's exact mass (128.1434).[5] Common fragmentation patterns would involve the loss of a methyl group (M-15) or cleavage of the cycloheptyl ring.

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by C-H stretching vibrations just below 3000 cm⁻¹ and a C-N stretching absorption in the 1250-1020 cm⁻¹ region. A key diagnostic feature for this secondary amine is the absence of the characteristic N-H stretching bands typically seen between 3300 and 3500 cm⁻¹ for primary and some secondary amines.

Applications in Drug Discovery and Development

N-methylated amines are a prevalent structural motif in a vast number of pharmaceuticals.[6][7] The incorporation of small alkyl groups on a nitrogen atom is a common strategy in medicinal chemistry to fine-tune a drug candidate's properties.

-

Pharmacophore Scaffolding : The N-cycloheptyl-N-methylamine core can serve as a foundational scaffold. The nitrogen atom provides a basic center, which is often crucial for interaction with biological targets like receptors and enzymes and for improving aqueous solubility through salt formation.

-

Modulation of Physicochemical Properties : The cycloheptyl group imparts significant lipophilicity (fat-solubility) to a molecule. This property is critical for influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including its ability to cross cell membranes and the blood-brain barrier.

-

Chemical Intermediate : As a functionalized building block, it can be used in the synthesis of more complex molecules. The secondary amine provides a reactive site for further elaboration, enabling the construction of diverse chemical libraries for high-throughput screening.[8] The N-methyl and related N,N-dimethylamine moieties are found in numerous FDA-approved drugs, highlighting their importance and therapeutic relevance.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-cycloheptyl-N-methylamine is associated with several hazards.[1]

-

Hazards Identification :

-

Precautionary Measures :

-

Handling : All manipulations should be performed in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Conclusion

N-cycloheptyl-N-methylamine is a well-defined chemical entity with established molecular properties. While its direct applications are not extensively documented, its structural components—a lipophilic cycloalkyl ring and a secondary N-methylamine group—make it a compound of significant interest for synthetic and medicinal chemistry. Its synthesis is straightforward via established methods like reductive amination, and its structure can be readily confirmed using standard spectroscopic techniques. For researchers and drug development professionals, N-cycloheptyl-N-methylamine represents a valuable building block for creating novel molecules with tailored physicochemical and pharmacological profiles.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 276275, N-cycloheptyl-N-methylamine. Available at: [Link]

-

ChemSynthesis (2024). N-cycloheptyl-N-methylamine. Available at: [Link]

-

PubChemLite (2024). N-cycloheptyl-n-methylamine (C8H17N). Available at: [Link]

-

ResearchGate (2019). Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. Available at: [Link]

- Google Patents (1960). US2945063A - Preparation of cyclohexane methylamine.

-

ACS Omega (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Available at: [Link]

-

PubMed (1970). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. Available at: [Link]

-

Chemistry LibreTexts (2024). 24.11: Spectroscopy of Amines. Available at: [Link]

-

Specialty Chemicals (2024). The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. Available at: [Link]

-

Cheméo (2024). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Available at: [Link]

-

Doc Brown's Chemistry (2024). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

-

ResearchGate (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117276, (Cyclohexylmethyl)(methyl)amine. Available at: [Link]

-

ResearchGate (2003). Spectroscopy and dynamics of methylamine. I. Rotational and vibrational structures of CH3NH2 and CH3ND2 in à states. Available at: [Link]

-

ResearchGate (2018). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Available at: [Link]

-

YouTube (2024). What Is The Chemical Formula Of Methylamine? - Chemistry For Everyone. Available at: [Link]

-

NIST WebBook (2024). Cyclohexanamine, N-methyl-. Available at: [Link]

-

MDPI (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7514, N-Methylcyclohexylamine. Available at: [Link]

Sources

- 1. N-cycloheptyl-N-methylamine | C8H17N | CID 276275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - N-cycloheptyl-n-methylamine (C8H17N) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Abstract

This technical guide provides a comprehensive review of N-cycloheptyl-N-methylamine, a representative secondary cycloalkylamine, and its structurally related analogs. While specific research on the title compound is limited, this paper synthesizes data from the broader class of cycloalkylamines to build a robust profile covering its physicochemical properties, synthesis, and potential pharmacological applications. By examining structure-activity relationships (SAR) within this chemical class, we elucidate the likely biological targets, focusing on monoamine transporters and oxidase enzymes, which are critical in neuropharmacology. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and therapeutic potential of this important chemical scaffold.

Introduction: The Cycloalkylamine Scaffold in Medicinal Chemistry

Cycloalkylamines represent a class of aliphatic amines where the nitrogen atom is appended to a saturated carbocyclic ring.[1] This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and lipophilic character imparted by the cycloalkyl group. These features can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and binding affinity to biological targets.[2]

N-cycloheptyl-N-methylamine (IUPAC name: N-methylcycloheptanamine) serves as an exemplary, yet underexplored, member of this class. The combination of a seven-membered cycloheptyl ring and a secondary N-methyl amine group presents a unique steric and electronic profile. The "magic methyl" group, a common strategic addition in drug design, can enhance potency and improve metabolic stability.[3][4] This guide will delve into the known characteristics of N-cycloheptyl-N-methylamine and extrapolate its potential from well-documented analogs, particularly those with smaller cycloalkane rings, to provide a predictive framework for its utility in drug discovery.

Physicochemical and Structural Profile

The physicochemical properties of a compound are foundational to its behavior in biological systems. Here, we summarize the computed properties of N-cycloheptyl-N-methylamine and compare them with its smaller-ring analogs, N-cyclohexylmethyl-N-methylamine and N-cyclohexyl-N-methylamine.

Core Compound: N-cycloheptyl-N-methylamine

N-cycloheptyl-N-methylamine is identified by the CAS number 42870-65-5.[5][6] It is a secondary amine with a flexible seven-membered ring, which can adopt multiple low-energy conformations. This conformational flexibility can be critical for its interaction with the binding pockets of protein targets.

Comparative Physicochemical Data

The data presented below highlights how ring size and structure influence key molecular descriptors. These parameters are crucial for predicting properties like solubility, permeability, and oral bioavailability.

| Property | N-cycloheptyl-N-methylamine | N-cyclohexylmethyl-N-methylamine | N-cyclohexyl-N-methylamine |

| CAS Number | 42870-65-5[5] | 25756-29-0[7] | 100-60-7[8] |

| Molecular Formula | C₈H₁₇N[5][6] | C₈H₁₇N[7] | C₇H₁₅N[8] |

| Molecular Weight | 127.23 g/mol [5][6] | 127.23 g/mol [7] | 113.20 g/mol [8] |

| IUPAC Name | N-methylcycloheptanamine[5] | 1-cyclohexyl-N-methylmethanamine[7] | N-methylcyclohexanamine[8] |

| XLogP3 (Computed) | 2.1[5] | 2.2[7] | 1.538[8] |

| Topological Polar Surface Area | 12 Ų[5][7] | 12 Ų[7] | Not Available |

| Hydrogen Bond Donor Count | 1[5][7] | 1[7] | Not Available |

| Hydrogen Bond Acceptor Count | 1[5][7] | 1[7] | Not Available |

| Rotatable Bond Count | 1[5] | 2[7] | Not Available |

| Boiling Point (K) | Not Available[6] | Not Available | 422.20 K[8] |

Data sourced from PubChem and Cheméo databases.

Synthesis and Methodologies

The synthesis of secondary amines like N-cycloheptyl-N-methylamine is a well-established area of organic chemistry. The most common and industrially scalable approach is reductive amination.[9][10] This method offers high yields and good control over product purity by forming an intermediate imine that is subsequently reduced.[10]

Synthetic Workflow: Reductive Amination

The logical flow for synthesizing N-cycloheptyl-N-methylamine via reductive amination of cycloheptanone is outlined below. This workflow ensures a controlled reaction, efficient purification, and thorough characterization of the final product.

Detailed Experimental Protocol

This protocol describes the synthesis of N-cycloheptyl-N-methylamine from cycloheptanone and methylamine.

Materials:

-

Cycloheptanone (1.0 eq)

-

Methylamine (40% solution in H₂O, 1.2 eq)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄, 1.5 eq)

-

Deionized water (H₂O)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanone (1.0 eq) in methanol. Add the methylamine solution (1.2 eq) dropwise at room temperature. Stir the mixture for 2-4 hours.

-

Rationale: This step allows for the equilibrium formation of the corresponding imine/enamine intermediate. Methanol is an effective solvent for all reactants.

-

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Rationale: Portion-wise addition of the reducing agent controls the exothermic reaction. NaBH₄ is a mild and selective reagent that efficiently reduces the C=N bond of the imine without significantly reducing the starting ketone.[9]

-

-

Quenching and Extraction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

-

Rationale: Quenching with water destroys any unreacted NaBH₄. Extraction isolates the amine product from the aqueous phase containing inorganic salts.

-

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

-

Rationale: The brine wash removes residual water. Final purification is essential to remove unreacted starting materials and byproducts.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Potential and Structure-Activity Relationships (SAR)

Inhibition of Monoamine Transporters

A key area of interest for cycloalkylamines is the inhibition of monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[11] Compounds that inhibit the reuptake of these neurotransmitters are effective treatments for major depressive disorder and other psychiatric conditions.[11]

-

SAR Insights: Research on cyclohexylarylamine derivatives has shown that the cycloalkyl moiety plays a crucial role in binding to these transporters.[11] The N-methyl group is often optimal for potency.[12] The larger, more lipophilic cycloheptyl group in N-cycloheptyl-N-methylamine, compared to a cyclohexyl group, may enhance binding affinity through increased van der Waals interactions within the hydrophobic pockets of the transporter proteins.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters.[12] Inhibitors of these enzymes are used as antidepressants and for the treatment of Parkinson's disease.[12] Several simple amines, including N-2-Cyclohexylethyl-N-methylamine, have been identified as MAO inhibitors.[13] The tranylcypromine scaffold, which features a cyclopropylamine, is a classic example of a potent MAO inhibitor, highlighting the importance of small cycloalkyl rings in this context.[12]

-

SAR Insights: The potency of amine-based MAO inhibitors is highly dependent on the substitution pattern on the nitrogen atom and the nature of the alkyl group.[12] While smaller rings like cyclopropane are well-known, the activity of larger rings is less characterized. It is plausible that N-cycloheptyl-N-methylamine could exhibit inhibitory activity against MAO-A or MAO-B, a hypothesis that warrants experimental validation.

Potential Mechanism of Action at the Synapse

The diagram below illustrates the key components of a monoaminergic synapse and highlights the potential points of intervention for a cycloalkylamine-based therapeutic agent.

Toxicological and Safety Profile

According to aggregated GHS data from the European Chemicals Agency (ECHA), N-cycloheptyl-N-methylamine is associated with the following hazards:

-

Skin Irritation (H315): Causes skin irritation.[5]

-

Serious Eye Damage/Irritation (H318/H319): Causes serious eye damage or irritation.[5]

-

Respiratory Irritation (H335): May cause respiratory irritation.[5]

These hazards are typical for small, basic amines and necessitate handling with appropriate personal protective equipment (PPE), including gloves, safety glasses, and use within a fume hood. A full toxicological profile, including chronic exposure and cytotoxicity data, is not currently available and would be a required component of any formal drug development program. For comparison, the related compound (Cyclohexylmethyl)(methyl)amine is listed as harmful if swallowed and causes serious eye damage.[7]

Conclusion and Future Directions

N-cycloheptyl-N-methylamine is a structurally intriguing secondary amine whose full potential in medicinal chemistry remains to be unlocked. While direct experimental data on its pharmacology is sparse, a comprehensive analysis of its structural analogs strongly suggests its potential as a modulator of monoamine signaling.

Key takeaways include:

-

The compound can be synthesized efficiently via established methods like reductive amination.

-

Its physicochemical properties place it within a favorable range for potential drug candidates.

-

The primary hypothesized targets are monoamine transporters (SERT, NET, DAT) and monoamine oxidase (MAO) enzymes, both of which are high-value targets for neurological and psychiatric disorders.

Future research should focus on:

-

Systematic Synthesis and Screening: A focused synthesis of N-cycloheptyl-N-methylamine and a library of related analogs (e.g., varying the cycloalkyl ring size from C3 to C8 and exploring different N-substituents) is warranted.

-

In Vitro Pharmacological Profiling: This library should be screened against a panel of monoamine transporters and MAO enzymes to establish potency and selectivity.

-

ADMET Profiling: Promising lead compounds would require comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess their drug-likeness.

By pursuing these lines of inquiry, the scientific community can fully elucidate the therapeutic potential of the N-cycloheptyl-N-methylamine scaffold and its contribution to the next generation of CNS-acting agents.

References

-

Title: N-cycloheptyl-N-methylamine Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Unravelling the target landscape of tranylcypromines for new drug discovery Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: (Cyclohexylmethyl)(methyl)amine Source: PubChem, National Institutes of Health URL: [Link]

-

Title: N-cycloheptyl-N-methylamine Source: ChemSynthesis URL: [Link]

- Title: Cycloalkylamines as monoamine reuptake inhibitors Source: Google Patents URL

-

Title: Cycloalkylamine Source: Grokipedia URL: [Link]

-

Title: Hemi-synthesis and biological activity of new analogues of podophyllotoxin Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Synthesis of Secondary Amines via Self-Limiting Alkylation Source: Organic Letters, ACS Publications URL: [Link]

-

Title: Bioactive heterocycles containing endocyclic N-hydroxy groups Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: Enthalpic and entropic contributions to the basicity of cycloalkylamines Source: Chemical Science, Royal Society of Chemistry URL: [Link]

-

Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of Secondary Amines via Self-Limiting Alkylation Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: BASICITIES OF CYCLOALKYLAMINES : BAEYER STRAIN THEORY REVISITED Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of Secondary Amines Source: ResearchGate URL: [Link]

-

Title: Aromatic analogues of DNA minor groove binders--synthesis and biological evaluation Source: PubMed, National Institutes of Health URL: [Link]

- Title: Preparation of cyclohexane methylamine Source: Google Patents URL

-

Title: Synthesis of secondary and tertiary amines Source: Organic Chemistry Portal URL: [Link]

-

Title: Impact of physiochemical properties on pharmacokinetics of protein therapeutics Source: PubMed, National Institutes of Health URL: [Link]

-

Title: C&EN Uncovered: The small-molecule drug renaissance Source: YouTube URL: [Link]

-

Title: Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor Source: PubMed, National Institutes of Health URL: [Link]

-

Title: synthesis of secondary amines Source: YouTube URL: [Link]

-

Title: [Application of methyl in drug design] Source: PubMed, National Institutes of Health URL: [Link]

-

Title: CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source Source: ACS Omega, ACS Publications URL: [Link]

-

Title: Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists Source: ResearchGate URL: [Link]

-

Title: The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive Source: N-Methylcyclohexylamine Manufacturer URL: [Link]

-

Title: Cyclohexylamine Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7) Source: Cheméo URL: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-cycloheptyl-N-methylamine | C8H17N | CID 276275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. (Cyclohexylmethyl)(methyl)amine | C8H17N | CID 117276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclohexanamine, N-methyl- (CAS 100-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Methodological & Application

Synthesis of N-cycloheptyl-N-methylamine: A Detailed Guide to Reductive Amination Protocols

Introduction

N-cycloheptyl-N-methylamine is a secondary amine of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active compounds. Its synthesis is a critical step in the development of new chemical entities. Reductive amination stands out as one of the most efficient and widely used methods for the preparation of such amines.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-cycloheptyl-N-methylamine via reductive amination. We will delve into the underlying mechanism, present detailed, field-proven protocols using different reducing agents, and offer insights into optimizing reaction conditions and troubleshooting potential challenges.

Understanding the Reductive Amination Pathway

Reductive amination is a powerful chemical transformation that converts a carbonyl group (in this case, from cycloheptanone) into an amine through an intermediate imine or iminium ion.[4][5] The overall process involves two key steps that can often be performed in a single reaction vessel ("one-pot"):

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of cycloheptanone. This is typically carried out under neutral or weakly acidic conditions, which facilitates the dehydration of the intermediate hemiaminal to form a Schiff base (imine). Protonation of the imine nitrogen leads to the formation of a highly electrophilic iminium ion.

-

Reduction: The iminium ion is then reduced by a suitable reducing agent to yield the final secondary amine, N-cycloheptyl-N-methylamine. The choice of reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting ketone.[1][3]

Caption: General mechanism of reductive amination.

Experimental Protocols

Herein, we present three distinct and reliable protocols for the synthesis of N-cycloheptyl-N-methylamine, each employing a different reducing agent. The choice of method may depend on factors such as substrate sensitivity, scale, and available laboratory equipment.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly well-suited for the reductive amination of ketones.[6][7][8] It is less basic and more sterically hindered than other common borohydrides, which contributes to its selectivity for reducing the protonated imine over the ketone.[9] Acetic acid can be used as a catalyst in reactions involving ketones.[7]

Materials:

-

Cycloheptanone

-

Methylamine (2.0 M solution in THF or methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl ether for extraction

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cycloheptanone (1.0 eq).

-

Dissolve the ketone in DCE or THF (approximately 0.2-0.5 M concentration).

-

Add methylamine solution (1.2-1.5 eq) to the flask and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

If using THF as the solvent, add glacial acetic acid (1.1 eq).

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-cycloheptyl-N-methylamine.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Workflow for Protocol 1.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another selective reducing agent for reductive aminations.[1][5][10][11] It is particularly effective under mildly acidic conditions (pH 6-7), where the rate of iminium ion reduction is significantly faster than that of the ketone.[9]

Materials:

-

Cycloheptanone

-

Methylamine hydrochloride or a solution of methylamine in methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

A weak acid (e.g., acetic acid) to adjust pH

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve cycloheptanone (1.0 eq) and methylamine hydrochloride (1.1 eq) in methanol (approximately 0.5 M). If using a methylamine solution, add it directly.

-

Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride (1.2 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 12-48 hours, monitoring its progress by GC-MS or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water to the residue and basify the solution to pH > 11 with a 2 M NaOH solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃ or Na₂SO₄.

-

Filter the drying agent and carefully concentrate the filtrate under reduced pressure. Caution: N-cycloheptyl-N-methylamine is likely to be volatile.

-

Purify the crude product by fractional distillation under reduced pressure.

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often more cost-effective alternative for large-scale synthesis.[12] This method avoids the use of stoichiometric hydride reagents.

Materials:

-

Cycloheptanone

-

Methylamine (solution in ethanol or methanol)

-

Hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C), Raney Nickel, or Platinum oxide)

-

Ethanol (EtOH) or Methanol (MeOH) as solvent

-

Hydrogen gas (H₂)

-

A high-pressure reactor (e.g., a Parr hydrogenator)

Procedure:

-

To a high-pressure reactor vessel, add cycloheptanone (1.0 eq), the methylamine solution (1.5-2.0 eq), and the solvent (EtOH or MeOH).

-

Carefully add the hydrogenation catalyst (typically 1-5 mol% of the limiting reactant) under an inert atmosphere.

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi, this will need to be optimized).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by observing hydrogen uptake.

-

Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by distillation under reduced pressure.[13]

Comparison of Reductive Amination Protocols

| Feature | Protocol 1: NaBH(OAc)₃ | Protocol 2: NaBH₃CN | Protocol 3: Catalytic Hydrogenation |

| Reducing Agent | Sodium triacetoxyborohydride | Sodium cyanoborohydride | Hydrogen gas with a catalyst |

| Selectivity | Excellent for ketones | Good, pH-dependent | Can lead to over-reduction |

| Reaction Conditions | Mild, room temperature | Mild, room temperature, pH control | Elevated pressure, sometimes heat |

| Safety Concerns | Non-toxic byproducts | Highly toxic HCN gas can be liberated if acidified | Flammable hydrogen gas, catalyst handling |

| Work-up | Aqueous quench and extraction | Basification and extraction | Filtration of catalyst |

| Scale | Lab-scale | Lab-scale | Lab-scale to industrial |

| Cost | More expensive reagent | Less expensive than NaBH(OAc)₃ | Potentially the most cost-effective |

Troubleshooting and Key Considerations

-

Low Yield: If the reaction is sluggish or gives low yields, consider increasing the reaction time or temperature (for catalytic hydrogenation). For hydride reductions, ensure the reagents are of good quality and anhydrous conditions are maintained. The formation of the imine can be the rate-limiting step; adding a dehydrating agent like molecular sieves may be beneficial.

-

Side Reactions: Over-alkylation to form a tertiary amine is a potential side reaction, though less common with these selective methods. Using a slight excess of the ketone can sometimes mitigate this. Reduction of the starting ketone to cycloheptanol can occur if the reducing agent is not selective enough or if the conditions are not optimal.

-

Purification: N-cycloheptyl-N-methylamine is a relatively low molecular weight amine and may be volatile. Care should be taken during solvent removal. Distillation under reduced pressure is often the most effective purification method. For small scales, column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking, can be employed.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere.

-

Crucially, sodium cyanoborohydride can release highly toxic hydrogen cyanide gas upon contact with strong acids. All work-up procedures involving NaBH₃CN must be performed in a fume hood, and the quenching of acidic solutions should be done with extreme caution.

-

Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Myers, A. G. Chemistry 115: Reductive Amination. Harvard University. Retrieved from [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(11), 1311-1331.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Dodge, J. A., et al. (1997). A simple secondary amine synthesis: reductive amination using sodium triacetoxyborohydride.

-

Organic Reactions. Reductive Amination - Common Conditions. Retrieved from [Link]

-

PubChem. N-cycloheptyl-N-methylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Whitmore, F. C., & Mosher, H. S. (1950). Preparation of cyclohexane methylamine. U.S.

- Casey, C. P., & Guan, H. (2009). Enhancement of Knölker Iron Catalysts for Imine Hydrogenation by Predictive Catalysis: From Calculations to Selective Experiments. Organometallics, 28(8), 2395-2402.

- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904.

- Wang, C., et al. (2023). Hydrogenation of Furfural to Cyclopentanone in Tert–Butanol-Water Medium: A Study of the Reaction Intermediates Reactivity Using Cu/ZnO/Al 2 O 3 as Catalyst.

-

ChemSynthesis. N-cycloheptyl-N-methylamine. Retrieved from [Link]

- Dumoleijn, K. (2022).

- B-Ali, A., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 15.

- Borch, R. F. (1972). Reductive amination with sodium cyanoborohydride: N,N-dimethylcyclohexylamine. Organic Syntheses, 52, 124.

- Beller, M., et al. (2018). Supporting Information for: Ruthenium-Catalyzed N-Methylation of Amines with Carbon Dioxide and Hydrogen.

- Natte, K., et al. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines.

- Moos, G., et al. (2020). Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst.

-

Organic Chemistry Tutor. Reductive Amination. Retrieved from [Link]

- Novikov, A. S., et al. (2020). The characteristic chemical shifts of methyl proton signals in 1 H NMR spectra of N-methylated anilines. Magnetic Resonance in Chemistry, 58(11), 1083-1091.

-

LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

-

JoVE. Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

- Cope, A. C., & Farkas, E. (1951). Ethylamine, N-methyl-. Organic Syntheses, 31, 61.

- Wang, D., et al. (2019). Supporting Information for: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.

- Bhattacharyya, S. (1995). Synthesis of N-Methyl Secondary Amines. Synlett, 1995(2), 165-166.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. sciencemadness.org [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US2945063A - Preparation of cyclohexane methylamine - Google Patents [patents.google.com]

N-methylation of cycloheptylamine to produce N-cycloheptyl-N-methylamine

An In-Depth Guide to the N-Methylation of Cycloheptylamine to Synthesize N-Cycloheptyl-N-Methylamine

Authored by a Senior Application Scientist

This technical guide provides detailed application notes and protocols for the synthesis of N-cycloheptyl-N-methylamine from cycloheptylamine. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This document offers a comprehensive overview of the prevalent synthetic strategies, elucidates the mechanistic rationale behind the experimental choices, and provides robust, step-by-step protocols for laboratory execution.

Strategic Overview: The Importance and Methods of N-Methylation

N-methylation is a fundamental transformation in medicinal chemistry and drug development. The introduction of a methyl group to a primary or secondary amine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. N-cycloheptyl-N-methylamine serves as a valuable building block in the synthesis of more complex molecules, particularly in the exploration of new chemical entities for therapeutic applications.[1]

The primary challenge in the N-methylation of a primary amine like cycloheptylamine is achieving selective mono-methylation and avoiding over-alkylation to the quaternary ammonium salt. Direct alkylation with reagents like methyl iodide often leads to a mixture of products and is difficult to control.[2] Therefore, more reliable methods are preferred. This guide will focus on two of the most effective and widely used strategies for this transformation:

-

The Eschweiler-Clarke Reaction: A classic, one-pot reductive amination using formaldehyde as the carbon source and formic acid as the reducing agent.[3]

-

Reductive Amination with Sodium Borohydride: A milder approach that involves the formation of an imine or enamine intermediate from cycloheptylamine and formaldehyde, followed by reduction with a hydride reagent.

Below, we delve into the principles, protocols, and comparative advantages of each method.

Method 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and time-tested method for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines, without the formation of quaternary ammonium salts.[3][4]

Principle and Rationale

The reaction proceeds through a series of in-situ steps. First, the primary amine, cycloheptylamine, reacts with formaldehyde to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine, N-cycloheptyl-N-methylamine. The reaction is driven to completion by the formation of carbon dioxide gas.[4] Since the resulting secondary amine is more nucleophilic than the starting primary amine, it rapidly reacts with another equivalent of formaldehyde and is subsequently reduced to the tertiary amine. However, for the purpose of synthesizing the secondary amine, the stoichiometry can be controlled, though isolation of the secondary amine can be challenging due to the reaction's tendency towards full methylation.

Detailed Protocol for N-methylation of Cycloheptylamine

Materials:

-

Cycloheptylamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) pellets or concentrated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptylamine (1.0 eq).

-

Add formic acid (2.0 eq) to the flask. Note that an exothermic reaction may occur upon addition.

-

Slowly add a 37% aqueous solution of formaldehyde (1.1 eq).

-

Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add 1 M HCl to the reaction mixture to neutralize any remaining formic acid and to protonate the amine product, making it water-soluble.

-

Wash the aqueous solution with dichloromethane (DCM) to remove any non-basic organic impurities. Discard the organic layer.

-

Basify the aqueous phase to a pH greater than 11 by the slow addition of sodium hydroxide. Ensure the mixture is cool during this process.

-

Extract the liberated amine product with three portions of DCM.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-cycloheptyl-N-methylamine.

-

The crude product can then be purified by distillation or column chromatography.

Mechanism of the Eschweiler-Clarke Reaction

Caption: Mechanism of the Eschweiler-Clarke reaction.

Method 2: Reductive Amination with Formaldehyde and Sodium Borohydride

This method offers a milder alternative to the Eschweiler-Clarke reaction and is particularly useful when acid-sensitive functional groups are present in the substrate.[5]

Principle and Rationale

Similar to the Eschweiler-Clarke reaction, this process begins with the formation of an iminium ion from the reaction of cycloheptylamine and formaldehyde. However, instead of formic acid, a milder reducing agent, sodium borohydride (NaBH₄), is used to reduce the iminium ion to the secondary amine.[5] The choice of sodium borohydride is strategic; it is capable of reducing the iminium ion but is less reactive towards the aldehyde starting material, especially at controlled pH. This allows for a one-pot reaction where the imine formation and reduction can occur concurrently.

Detailed Protocol for Reductive Amination

Materials:

-

Cycloheptylamine

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring plate and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve cycloheptylamine (1.0 eq) in methanol.

-

To the stirred solution, add a 37% aqueous solution of formaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

-

Cool the reaction mixture in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled solution. Control the rate of addition to manage any gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

To the remaining aqueous residue, add dichloromethane and a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product into the organic layer.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude N-cycloheptyl-N-methylamine.

-

Purify the product by distillation or column chromatography.

Mechanism of Reductive Amination with NaBH₄

Caption: Mechanism of reductive amination with NaBH₄.

Comparative Analysis of Methylation Methods

| Feature | Eschweiler-Clarke Reaction | Reductive Amination with NaBH₄ |

| Methyl Source | Formaldehyde | Formaldehyde |

| Reducing Agent | Formic Acid | Sodium Borohydride |

| Reaction Conditions | High temperature (80-100 °C) | Low to ambient temperature |

| Key Advantages | - Inexpensive reagents- One-pot procedure- Avoids quaternary salt formation | - Milder conditions- Tolerates acid-sensitive groups- Generally good yields |

| Key Disadvantages | - High temperatures required- Formic acid can be corrosive- Can be difficult to stop at the secondary amine stage | - Sodium borohydride is water-reactive- Potential for aldehyde reduction if not controlled |

| Work-up | Acid/base extraction | Aqueous work-up and extraction |

Purification and Characterization of N-Cycloheptyl-N-Methylamine

Work-up and Purification

The crude product from either synthesis will likely contain unreacted starting materials and byproducts. A standard purification protocol involves:

-

Aqueous Work-up: An acid-base extraction is highly effective for isolating the amine product from non-basic impurities. The amine is protonated with a dilute acid (e.g., 1M HCl) to bring it into the aqueous phase, the organic impurities are washed away with a solvent like ether or DCM, and then the aqueous layer is basified (e.g., with NaOH) to liberate the free amine, which is then extracted into an organic solvent.

-

Distillation: For liquid amines like N-cycloheptyl-N-methylamine, fractional distillation under reduced pressure is an excellent method for obtaining high purity material.

-

Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, column chromatography can be employed. Due to the basic nature of amines, they can streak on silica gel. This can often be mitigated by pre-treating the silica with a base like triethylamine or by using a mobile phase containing a small percentage of a basic modifier (e.g., 1-2% triethylamine in a hexane/ethyl acetate eluent system).[6]

Characterization

The identity and purity of the synthesized N-cycloheptyl-N-methylamine should be confirmed by a combination of spectroscopic methods.

| Property | Description |

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid. |

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the N-methyl protons (around 2.2-2.5 ppm), a multiplet for the cycloheptyl proton attached to the nitrogen (methine proton), and a series of multiplets for the remaining cycloheptyl methylene protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the N-methyl carbon (around 30-40 ppm), a signal for the cycloheptyl carbon attached to the nitrogen (methine carbon, around 60-70 ppm), and distinct signals for the other cycloheptyl carbons.[7]

-

IR (Infrared) Spectroscopy: As a secondary amine, a characteristic weak N-H stretching band is expected in the region of 3300-3500 cm⁻¹. The absence of the two N-H stretching bands characteristic of a primary amine would indicate a successful reaction. C-H stretching bands will be observed below 3000 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the loss of a methyl group or cleavage of the cycloheptyl ring.

Safety Considerations

-

Cycloheptylamine: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Formaldehyde: A known carcinogen and is toxic and corrosive. Handle in a well-ventilated fume hood.

-

Formic Acid: Corrosive and causes severe skin burns and eye damage.

-

Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

References

-

ChemSynthesis. (n.d.). N-cycloheptyl-N-methylamine. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChem. (n.d.). N-cycloheptyl-N-methylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Barbry, D., & Hélion, F. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Journal of Chemical Research, 2001(5), 292-293. [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

ResearchGate. (2018). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

Sources

- 1. N-Cycloheptylmethylamine [myskinrecipes.com]

- 2. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]

- 7. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Notes and Protocols: N-cycloheptyl-N-methylamine as a Versatile Building Block for Complex Molecule Synthesis

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-cycloheptyl-N-methylamine as a foundational building block in the synthesis of complex molecular architectures. We delve into the unique physicochemical properties conferred by the cycloheptyl and N-methyl moieties, detail robust, field-proven protocols for its derivatization, and present its application in constructing sophisticated chemical entities.

Introduction: The Strategic Value of the N-Cycloheptyl-N-methyl Motif

N-cycloheptyl-N-methylamine is a secondary amine featuring a seven-membered carbocycle and a methyl group attached to the nitrogen atom. This specific combination of a bulky, lipophilic cycloalkyl group and a small alkyl substituent makes it a valuable synthon in modern organic and medicinal chemistry.[1]

The cycloheptyl group, a non-planar and conformationally flexible ring, is an excellent scaffold for exploring hydrophobic pockets within biological targets like enzymes and receptors.[2] Its incorporation can significantly enhance a molecule's lipophilicity, thereby improving membrane permeability and influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Concurrently, the N-methyl group fine-tunes the amine's basicity and can prevent metabolic N-dealkylation, a common pathway for drug metabolism, thus potentially increasing the compound's in vivo half-life. The strategic incorporation of such groups is a cornerstone of modern drug design.[3]

These application notes will equip the practicing scientist with the foundational knowledge and detailed protocols required to effectively leverage N-cycloheptyl-N-methylamine in synthesis campaigns.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-methylcycloheptanamine | PubChem[4] |

| CAS Number | 42870-65-5 | ChemSynthesis[5] |

| Molecular Formula | C₈H₁₇N | ChemSynthesis[5] |

| Molecular Weight | 127.23 g/mol | ChemSynthesis[5] |

| Appearance | Colorless liquid (typical) | - |

| Key Identifiers | InChIKey: LRXSDHDEISIWQB-UHFFFAOYSA-N | PubChem[4] |

Safety & Handling

N-cycloheptyl-N-methylamine should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as a skin and respiratory irritant and can cause serious eye damage.[4] Always consult the Safety Data Sheet (SDS) before use.

Core Synthetic Transformations and Protocols

As a secondary amine, N-cycloheptyl-N-methylamine is a versatile nucleophile. Its lone pair of electrons readily participates in several key bond-forming reactions to build molecular complexity. The following protocols are foundational for its use.

Workflow Overview: Diversification of the Scaffold

The diagram below illustrates the primary synthetic pathways for elaborating the N-cycloheptyl-N-methylamine core into more complex tertiary amines and amides.

Caption: Core synthetic routes for N-cycloheptyl-N-methylamine.

Protocol 2.1: N-Alkylation via Nucleophilic Substitution

This protocol describes the synthesis of a tertiary amine through the direct alkylation of N-cycloheptyl-N-methylamine with an alkyl halide. This is a classic Sₙ2 reaction. The primary challenge in amine alkylation is preventing over-alkylation to the quaternary ammonium salt; however, starting with a secondary amine simplifies this, as only one further alkylation is possible before quaternization.[6]

Reaction Scheme: R₂NH + R'-X → [R₂NHR']⁺X⁻ --(Base)--> R₂NR' + HB⁺X⁻ (Where R₂NH is N-cycloheptyl-N-methylamine)

Materials:

-

N-cycloheptyl-N-methylamine (1.0 eq.)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.05 - 1.2 eq.)

-

Non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)) (2.0 eq.)

-

Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath

Step-by-Step Methodology:

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add N-cycloheptyl-N-methylamine (1.0 eq.) and the anhydrous solvent (approx. 0.1-0.2 M concentration).

-

Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq.). Stir the suspension for 10-15 minutes.

-

Causality Note: A base is required to neutralize the hydrohalic acid (HX) byproduct formed during the reaction. Using a solid base like K₂CO₃ simplifies workup, while a liquid base like DIPEA ensures a homogenous reaction mixture.[7]

-

-

Alkyl Halide Addition: Add the alkyl halide (1.05 eq.) dropwise to the stirred mixture at room temperature.

-

Expert Insight: Slightly substoichiometric use of the amine or a small excess of the alkylating agent can be employed to drive the reaction to completion. However, careful monitoring is crucial to avoid the formation of quaternary salts, especially with highly reactive alkylating agents.

-

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

-

Work-up: a. Cool the reaction to room temperature. b. If a solid base was used, filter the mixture to remove the inorganic salts. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. e. Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining salts and DMF if used. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude tertiary amine can be purified by flash column chromatography on silica gel if necessary.

Protocol 2.2: Reductive Amination for Complex Tertiary Amines

Reductive amination is a powerful and highly reliable method for forming C-N bonds, particularly for synthesizing tertiary amines from secondary amines without the risk of over-alkylation.[8][9] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.[10]

Reaction Scheme: R₂NH + R'CHO --(H⁺)--> [R₂N=CHR']⁺ --([H])--> R₂N-CH₂R' (Where R₂NH is N-cycloheptyl-N-methylamine)

Materials:

-

N-cycloheptyl-N-methylamine (1.0 eq.)

-

Aldehyde or Ketone (1.0 - 1.2 eq.)

-

Reducing Agent (Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq.)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

Optional: Acetic Acid (AcOH) (catalytic to 1.1 eq.)

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve N-cycloheptyl-N-methylamine (1.0 eq.) and the carbonyl compound (1.1 eq.) in the chosen anhydrous solvent (e.g., DCE).

-

Iminium Ion Formation: Stir the mixture at room temperature. If the carbonyl is less reactive (e.g., a ketone), a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.[11] Allow this to stir for 30-60 minutes.

-

Causality Note: The reaction between a secondary amine and a carbonyl forms a transient iminium ion. Unlike the imines formed from primary amines, this species is charged and highly susceptible to reduction.[8]

-

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. An exotherm may be observed.

-

Expert Insight: NaBH(OAc)₃ is the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that tolerates most functional groups and does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions like alcohol formation.[12]

-

-

Reaction Monitoring: Continue stirring the reaction at room temperature for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up: a. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting tertiary amine by flash column chromatography.

Mechanism of Reductive Amination with a Secondary Amine

Caption: Formation of a tertiary amine via an iminium ion intermediate.

Protocol 2.3: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry.[13] N-cycloheptyl-N-methylamine can be readily acylated using an activated carboxylic acid derivative (like an acyl chloride) or by using a carboxylic acid in the presence of a peptide coupling reagent.

Materials (Acyl Chloride Method):

-

N-cycloheptyl-N-methylamine (1.0 eq.)

-

Acyl chloride (1.0 eq.)

-

Tertiary amine base (e.g., Triethylamine (Et₃N) or DIPEA) (1.5 eq.)

-

Anhydrous solvent (e.g., DCM or THF)

Step-by-Step Methodology (Acyl Chloride Method):

-

Reactor Setup: Dissolve N-cycloheptyl-N-methylamine (1.0 eq.) and the base (1.5 eq.) in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0 °C in an ice bath.

-

Acylation: Add the acyl chloride (1.0 eq.), typically dissolved in a small amount of DCM, dropwise to the cold, stirred amine solution.[14]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for the disappearance of the starting amine by TLC.

-

Work-up: a. Quench the reaction with water. b. Separate the organic layer. Wash sequentially with dilute HCl (e.g., 1 M), saturated NaHCO₃ solution, and finally brine.

-

Causality Note: The acid wash removes excess amine base, and the bicarbonate wash removes any unreacted acyl chloride (by hydrolysis) and acidic byproducts. c. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The resulting amide is often crystalline and can be purified by recrystallization or by flash column chromatography.

Applications in Complex Molecule Design

The N-cycloheptyl-N-methylamine moiety is valuable for introducing specific steric and electronic properties into a lead compound. The cycloheptyl group can serve as a "hydrophobic anchor," fitting into non-polar pockets of a target protein, while its conformational flexibility allows it to adapt to the binding site.[2][15]

While specific examples of marketed drugs containing the exact N-cycloheptyl-N-methylamine fragment are not prevalent, the closely related N-cyclohexyl-N-methylamine scaffold is found in various bioactive compounds, and the synthetic principles are directly transferable. For instance, this moiety is a key component in certain classes of enzyme inhibitors and receptor modulators where lipophilicity and a defined three-dimensional structure are critical for activity. The synthesis of N-methylcyclohexylamine itself is well-established, often via reductive amination of cyclohexanone with methylamine, providing a template for the cycloheptyl analogue.[16]

The protocols described above provide the essential tools to incorporate the N-cycloheptyl-N-methylamine building block into drug discovery programs, enabling the synthesis of novel chemical entities with potentially enhanced pharmacological properties.

References

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

-

Oreate Chemical. (2026, January 19). The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

ChemSynthesis. (n.d.). N-cycloheptyl-N-methylamine. Retrieved from [Link]

- Shao, H., Xiao, Y., & Deng, L. (2022). Synthesis of sterically encumbered O-tert-alkyl-N,N-disubstituted hydroxylamines. Molecules, 28(7), 2816.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.

-

PubChem. (n.d.). N-cycloheptyl-N-methylamine. Retrieved from [Link]

- Al-Shorbagy, A. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Pharmaceuticals, 15(3), 329.

- Talybov, A., et al. (2012). Synthesis of Substituted N-Alkylamines in Aqueous Media. American Journal of Chemistry, 2(5), 269-272.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-